

A Comparative Guide to Measuring Photoluminescence Quantum Yield in Formamidinium Iodide Films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium iodide*

Cat. No.: *B12059652*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the efficiency of light emission in materials is paramount. In the field of perovskite photovoltaics and optoelectronics, the photoluminescence quantum yield (PLQY) of formamidinium lead iodide (FAPbI_3) films is a critical parameter that dictates device performance. This guide provides a comparative analysis of methods to measure PLQY, presents supporting experimental data for FAPbI_3 films with various modifications, and offers detailed experimental protocols.

Unveiling Emission Efficiency: Absolute vs. Relative PLQY Measurement

The two primary methods for determining the PLQY of thin films are the absolute and relative methods. The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere, offering a direct and accurate measurement without the need for a reference standard.^{[1][2]} The relative method, on the other hand, compares the fluorescence intensity of the sample to a standard with a known PLQY.^[2] While simpler in terms of equipment, the accuracy of the relative method is contingent on the accuracy of the standard's known quantum yield.^[2]

Performance Under the Microscope: PLQY of FAPbI_3 Films

The intrinsic PLQY of FAPbI₃ films can be significantly influenced by factors such as defects, grain boundaries, and surface states, which lead to non-radiative recombination and a reduction in emission efficiency. Various strategies, including the use of additives and surface passivation, have been developed to mitigate these losses and enhance the PLQY. The following table summarizes the PLQY of FAPbI₃ films under different conditions and provides a comparison with methylammonium lead iodide (MAPbI₃) films.

Perovskite Composition	Film Treatment/Additive	Photoluminescence Quantum Yield (PLQY) (%)	Reference
(FAPbI ₃) _{0.98} (MAPbBr ₃) _{0.02}	Control (untreated)	0.4%	[3]
(FAPbI ₃) _{0.98} (MAPbBr ₃) _{0.02}	CsI Surface Passivation	8%	[3]
FAPbI ₃	Formamide Iodide (FoAI) Additive	Higher PL intensity than control	[4]
MAPbI ₃	MABr Treatment (4 mg/mL)	-	[5]
FAPbI ₃	-	Higher PL intensity than MAPbI ₃	[6][7]

Experimental Protocols: A Step-by-Step Guide

Absolute PLQY Measurement of Thin Films

This protocol outlines the direct measurement of PLQY using an integrating sphere, a highly reflective spherical cavity that collects all emitted and scattered light from the sample.

Equipment:

- Fluorometer equipped with an integrating sphere
- Monochromatic light source (e.g., laser or xenon lamp with a monochromator)

- Optical fiber and spectrometer
- Sample holder for thin films
- Blank substrate (as a reference)

Procedure:

- System Setup: Couple the monochromatic light source to the integrating sphere via an optical fiber.[3]
- Reference Measurement (Blank Scan):
 - Place the blank substrate (e.g., uncoated glass) in the sample holder within the integrating sphere.[3]
 - Record the spectrum of the excitation light scattered by the blank. This measurement accounts for the initial intensity of the light source.[8]
- Sample Measurement:
 - Replace the blank substrate with the FAPbI_3 film sample in the same position.[3]
 - Irradiate the sample with the same monochromatic light source.
 - Record the spectrum, which will include both the scattered excitation light and the photoluminescence from the sample.[8]
- Data Analysis:
 - The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light in the sample measurement from the integrated intensity in the blank measurement.[9]
 - The number of emitted photons is determined by integrating the area under the photoluminescence emission peak in the sample's spectrum.[9]

- The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[9]

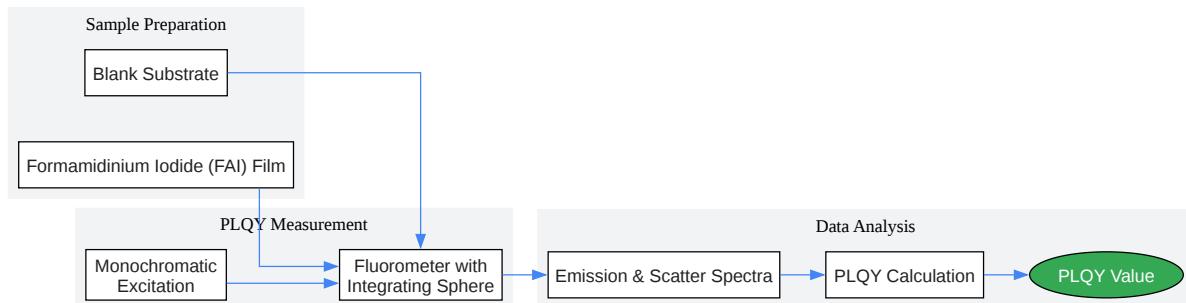
Relative PLQY Measurement of Thin Films

This protocol describes the comparison of the sample's emission to a standard of known PLQY.

Equipment:

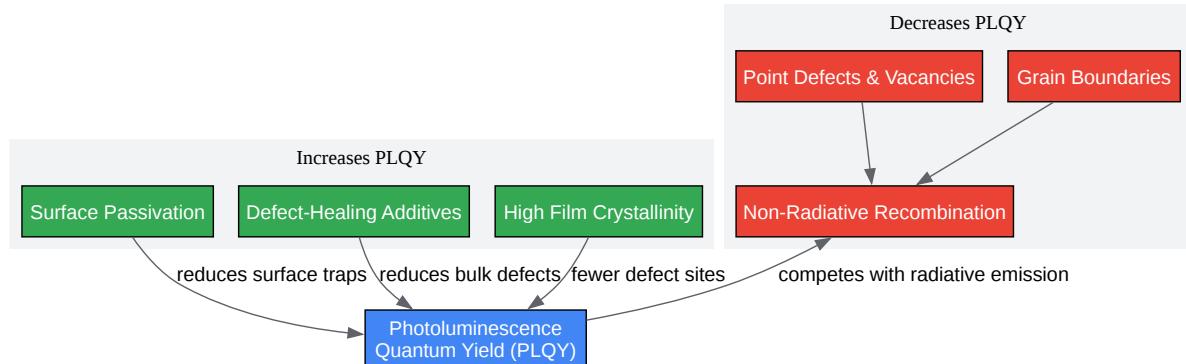
- Fluorometer
- UV-Vis spectrophotometer
- Standard sample with a known PLQY (e.g., a solution of Rhodamine 6G or a solid-state standard)
- Cuvette (for liquid standards) or sample holder for films

Procedure:


- Standard and Sample Preparation:
 - Prepare the standard sample. If it is a solution, ensure its absorbance at the excitation wavelength is low (typically < 0.1) to minimize reabsorption effects.
 - The FAPbI₃ film should also have a low absorbance at the excitation wavelength.
- Absorbance Measurement:
 - Measure the absorbance of both the standard and the FAPbI₃ film at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Photoluminescence Measurement:
 - Place the standard in the fluorometer and measure its emission spectrum using a specific excitation wavelength.
 - Without changing any of the fluorometer settings (e.g., excitation wavelength, slit widths), replace the standard with the FAPbI₃ film and measure its emission spectrum.

- Data Analysis:

- Integrate the emission spectra of both the standard and the sample to obtain their respective integrated fluorescence intensities.
- Calculate the PLQY of the FAPbI_3 film using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where:
 - Φ is the PLQY
 - I is the integrated emission intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the medium (for thin films, this is typically the refractive index of the film itself or the surrounding medium, which can often be assumed to be the same if measured in air).


Visualizing the Process and Influences

To better understand the experimental workflow and the factors influencing the PLQY of FAPbI_3 films, the following diagrams are provided.

[Click to download full resolution via product page](#)

Absolute PLQY Measurement Workflow

[Click to download full resolution via product page](#)

Factors Influencing PLQY in FAPbI₃ Films

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. jascoinc.com [jascoinc.com]
- 3. enlitechnology.com [enlitechnology.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Comparative Performance Analysis of MAPbI₃ and FAPbI₃ Perovskites: Study of Optoelectronic Properties and Stability [scirp.org]
- 8. edinst.com [edinst.com]
- 9. azom.com [azom.com]
- To cite this document: BenchChem. [A Comparative Guide to Measuring Photoluminescence Quantum Yield in Formamidinium Iodide Films]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059652#measuring-photoluminescence-quantum-yield-of-formamidinium-iodide-films>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com